N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a pyrazole core substituted with methoxy and methyl groups, linked via a phenylcarbamoyl moiety to a propyl chain terminating in a 1H-imidazole ring. The imidazole moiety may confer pH-dependent solubility or metal-binding properties, while the pyrazole and carboxamide groups enhance metabolic stability and target affinity .
Properties
IUPAC Name |
N-[4-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-24-12-16(19(23-24)28-2)18(27)22-15-6-4-14(5-7-15)17(26)21-8-3-10-25-11-9-20-13-25/h4-7,9,11-13H,3,8,10H2,1-2H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQWOZLSKMTGPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific kinases involved in tumor growth and survival pathways .
Antimicrobial Properties
The imidazole and pyrazole rings are known to possess antimicrobial properties. Compounds containing these structures have been tested against a range of bacteria and fungi, showing promising results in inhibiting their growth. This makes them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Some studies suggest that derivatives of this compound may also exhibit anti-inflammatory effects. By modulating inflammatory pathways, these compounds could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings are key functional groups that facilitate binding to these targets, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues in Benzimidazole and Pyrazole Families
Compound 5ck : 2-(1-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide
- Key Differences :
- Replaces the pyrazole core with a benzimidazole ring.
- Features an isoindoline-1,3-dione group instead of imidazole, reducing basicity and altering solubility.
- NMR Data : Distinct aromatic shifts (δ 7.88–7.72 ppm for isoindoline protons vs. δ 7.8–7.6 ppm in the target compound’s pyrazole) suggest differing electronic environments .
- Bioactivity : The isoindoline group may enhance π-π stacking but reduce hydrogen-bonding capacity compared to imidazole .
Compound 5cp : 2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide
- Key Differences :
- Incorporates a phenyl ketone group instead of imidazole, increasing hydrophobicity.
- HRMS Data : Lower molecular weight (363.1817 vs. ~430 g/mol for the target compound) due to the absence of methoxy and methyl groups on the pyrazole .
- Pharmacokinetics : The ketone group may improve membrane permeability but reduce metabolic stability .
Compound 41 : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
- Key Differences: Replaces pyrazole with a pyrrole ring, altering aromaticity and electronic properties. LCMS/HPLC: Higher purity (98.67%) compared to typical synthetic yields (~70–77% for analogues in ), suggesting optimized synthetic routes .
Physicochemical and Pharmacological Comparisons
Research Findings and Activity Trends
- Target Affinity : The imidazole-propylcarbamoyl linker in the target compound may mimic histidine residues in enzyme active sites, a feature absent in Compounds 5ck/5cp .
- Selectivity : Compound 41’s trifluoromethylpyridine group shows enhanced selectivity for kinase targets compared to the broader activity profile of the target compound .
- Synthetic Challenges : The target compound’s multi-step synthesis (e.g., coupling imidazole-propylamine to pyrazole-carboxylic acid) contrasts with the simpler alkylation routes used for Compounds 5ck/5cp .
Biological Activity
N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic implications, and comparative studies.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Monoamine Oxidase (MAO) : Similar pyrazole derivatives have shown potent inhibitory activity against MAO enzymes, particularly MAO-A, which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters, potentially providing antidepressant effects .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
- G Protein-Coupled Receptor Modulation : Some studies have indicated that derivatives of pyrazole can modulate G protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways, including calcium ion mobilization and cyclic AMP production .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | MAO-A Inhibition | 8.6 x 10^-8 | |
| Pyrazole Derivative B | Anticancer (MCF-7) | 3.0 | |
| Pyrazole Derivative C | GPCR Modulation | Not specified |
Case Study 1: Antidepressant Properties
A study focused on a series of pyrazole derivatives, including those structurally similar to our compound, demonstrated significant MAO-A inhibition. The most active compounds achieved IC50 values in the nanomolar range, suggesting their potential as antidepressants .
Case Study 2: Anticancer Activity
In another investigation, a compound with a similar structure exhibited remarkable cytotoxicity against A549 lung cancer cells with an IC50 value of 3.0 µM. The study highlighted that these compounds induce apoptosis and inhibit cell cycle progression, marking them as promising candidates for further development in cancer therapy .
Research Findings
Recent research has emphasized the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Key findings include:
- Selectivity : Many pyrazole derivatives show selective inhibition for MAO-A over MAO-B, which may reduce side effects associated with non-selective MAO inhibitors.
- Synergistic Effects : Combinations of this compound with other anticancer agents have shown synergistic effects in vitro, suggesting potential for combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
